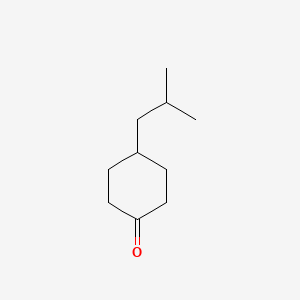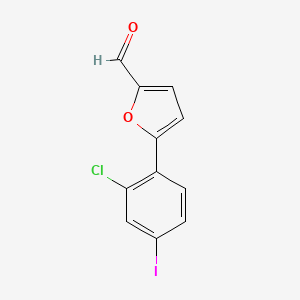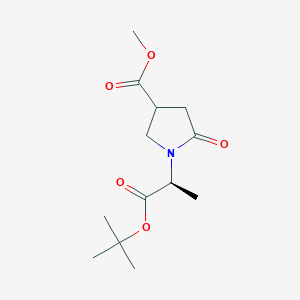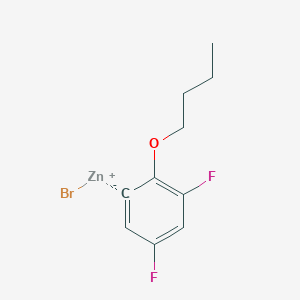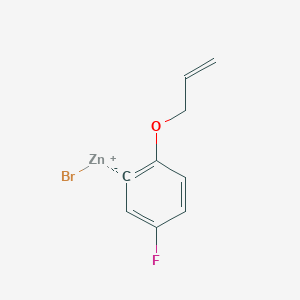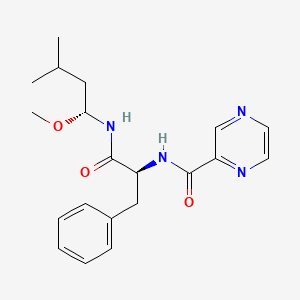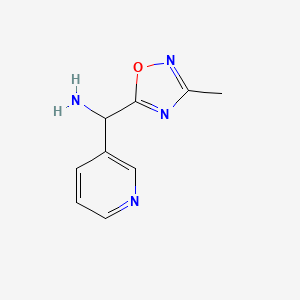![molecular formula C14H17ClO B14885050 (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound features a chlorophenyl group attached to a spiro[3.3]heptane core, which is further connected to a methanol group. Spiro compounds are known for their rigidity and three-dimensional structure, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol typically involves the formation of the spiro[3.3]heptane core followed by the introduction of the chlorophenyl and methanol groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a chlorophenyl ketone with a suitable cyclohexane derivative can yield the desired spiro compound. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for purification and quality control.
化学反应分析
Types of Reactions
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)aldehyde or (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)carboxylic acid.
Reduction: Formation of (2-phenylspiro[3.3]heptan-2-yl)methanol.
Substitution: Formation of (2-(4-Hydroxyphenyl)spiro[3.3]heptan-2-yl)methanol or (2-(4-Aminophenyl)spiro[3.3]heptan-2-yl)methanol.
科学研究应用
Chemistry
In chemistry, (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of spiro compounds on biological systems. Its unique structure allows for the investigation of molecular interactions and biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Spiro compounds are known for their bioactivity, and this compound may exhibit pharmacological effects such as anti-inflammatory or anticancer activity.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its rigid structure and stability make it suitable for applications in polymers, coatings, and other materials.
作用机制
The mechanism of action of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with enzymes or receptors, modulating their activity. The spiro[3.3]heptane core provides a rigid scaffold that can influence the compound’s binding affinity and selectivity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with molecular targets.
相似化合物的比较
Similar Compounds
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Spirooxindoles: Widely studied for their bioactivity and potential therapeutic applications.
Spirocyclopropanes: Used in the synthesis of complex organic molecules and materials.
Uniqueness
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol is unique due to its specific combination of a chlorophenyl group, spiro[3.3]heptane core, and methanol group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C14H17ClO |
|---|---|
分子量 |
236.73 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)spiro[3.3]heptan-2-yl]methanol |
InChI |
InChI=1S/C14H17ClO/c15-12-4-2-11(3-5-12)14(10-16)8-13(9-14)6-1-7-13/h2-5,16H,1,6-10H2 |
InChI 键 |
JAAZPVMYOLEQKS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CC(C2)(CO)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


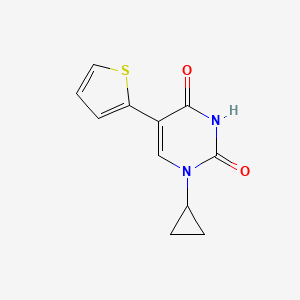
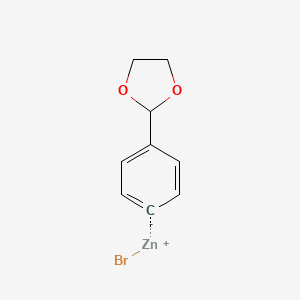
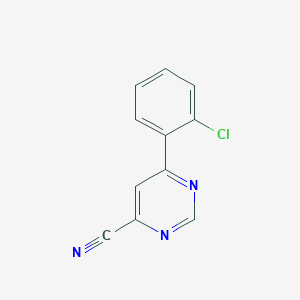
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
